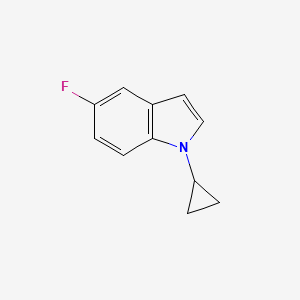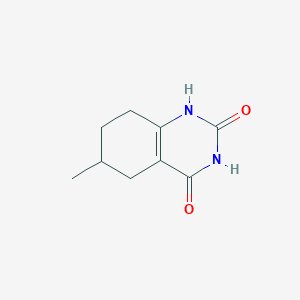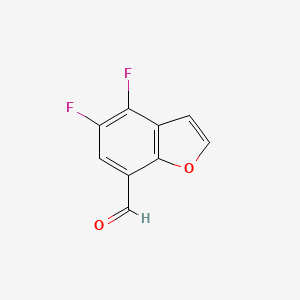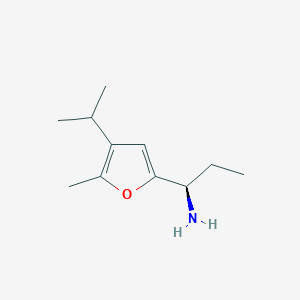
3-Chloro-6-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-fluoroquinoline: is a heterocyclic aromatic organic compound that belongs to the quinoline family. The quinoline structure is characterized by a fused benzene and pyridine ring system. The incorporation of chlorine and fluorine atoms at the 3 and 6 positions, respectively, enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from 3-chloroaniline and 2,3,4,5-tetrafluorobenzaldehyde, the compound can be synthesized via a cyclization reaction in the presence of a suitable catalyst . Another method involves the nucleophilic substitution of a fluorine atom in a pre-fluorinated quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can introduce various functional groups at the 3 or 6 positions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Cross-Coupling: Palladium catalysts, along with ligands like triphenylphosphine, are used under inert atmosphere conditions.
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups at the 3-position.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Cross-Coupling: Functionalized quinolines with diverse substituents.
Scientific Research Applications
Chemistry: 3-Chloro-6-fluoroquinoline is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antiviral properties. Its ability to inhibit certain enzymes makes it a candidate for drug development .
Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as therapeutic agents. They have shown promise in the treatment of infectious diseases and cancer .
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific electronic properties. Its incorporation into liquid crystals and other advanced materials has been investigated .
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoroquinoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication . This inhibition leads to the disruption of bacterial DNA synthesis and cell death . In cancer research, the compound’s derivatives have been shown to interfere with cell signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-Fluoroquinoline
- 6-Chloroquinoline
- 3,6-Dichloroquinoline
- 3,6-Difluoroquinoline
Comparison: 3-Chloro-6-fluoroquinoline is unique due to the simultaneous presence of both chlorine and fluorine atoms on the quinoline ring. This dual substitution enhances its reactivity and biological activity compared to compounds with only one halogen substituent . For example, 3-Fluoroquinoline and 6-Chloroquinoline may exhibit different reactivity patterns and biological activities due to the absence of the second halogen atom .
Properties
IUPAC Name |
3-chloro-6-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSTUXKVTAURTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11911480.png)
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911484.png)


![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)

![5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione](/img/structure/B11911523.png)
![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)


